1,3-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one

Physicochemical profiling Lipophilicity Solubility prediction

1,3-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one (CAS 61402-36-6) is a fused triazolo-triazin-7-one heterocycle with a molecular formula of C₆H₇N₅O and a molecular weight of 165.15 g/mol. The compound is characterized by a bridgehead-nitrogen ring system bearing methyl substituents at positions 1 and 3 and a carbonyl at position 7.

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
CAS No. 61402-36-6
Cat. No. B13954851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one
CAS61402-36-6
Molecular FormulaC6H7N5O
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCC1=NN(C2=NC(=O)C=NN12)C
InChIInChI=1S/C6H7N5O/c1-4-9-10(2)6-8-5(12)3-7-11(4)6/h3H,1-2H3
InChIKeyLSRQUUAMNGPFFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one: Core Scaffold Identity, Physicochemical Signature, and Procurement-Relevant Specifications


1,3-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one (CAS 61402-36-6) is a fused triazolo-triazin-7-one heterocycle with a molecular formula of C₆H₇N₅O and a molecular weight of 165.15 g/mol [1]. The compound is characterized by a bridgehead-nitrogen ring system bearing methyl substituents at positions 1 and 3 and a carbonyl at position 7 [2]. Its computed physicochemical properties include an XLogP3-AA of -0.6, zero hydrogen bond donors, three hydrogen bond acceptors, and zero rotatable bonds [1]. The scaffold serves as the unelaborated, minimal pharmacophoric core of the broader [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one class, which has established utility as a privileged structure in kinase inhibitor design, notably against c-Met and VEGFR2 [3][4].

Procurement Purpose Fragment-based drug design (FBDD) reference core for triazolotriazine kinase inhibitor programs
Identity Context Regioisomer-specific 1,3-dimethyl substitution with authenticated NMR / MS spectral library reference
Research Role Negative-control scaffold for hydrogen-bond-donor pharmacophore hypothesis testing and SAR baseline

Why Generic Substitution Fails for 1,3-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one: Regioisomeric Methyl Positioning and Hydrogen-Bond-Donor Deficiency Create Non-Interchangeable Property Profiles


Within the [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one structural class, the number, position, and identity of ring substituents profoundly influence both physicochemical properties and biological target engagement [1][2]. The 1,3-dimethyl substitution pattern of CAS 61402-36-6 is regioisomerically distinct from alternative dimethyl arrangements (e.g., 3,6-dimethyl or 3,7-dimethyl), which can dramatically alter logP, hydrogen-bonding capacity, and steric accessibility to kinase ATP pockets . Furthermore, the absence of any hydrogen-bond-donor groups (HBD = 0) in the target compound precludes key hinge-region interactions that are essential for certain kinase inhibition modes, making it functionally non-substitutable for more elaborated analogs bearing NH or OH motifs [3]. Generic procurement without precise CAS-number verification risks receiving an incorrect regioisomer or a scaffold with the wrong methylation pattern, each possessing fundamentally different solubility, lipophilicity, and biological activity profiles.

Attribute
Target (CAS 61402-36-6)
Alternative Regioisomer / Analog
Methyl Positioning
1,3-dimethyl substitution
3,7-dimethyl or 6,7-dimethyl regioisomers may shift logP, solubility, and steric accessibility to kinase ATP pockets
Hydrogen-Bond Donors
HBD = 0 (N1,N3 fully methylated)
8H-tautomer (CAS 874-40-8) has HBD = 1; alters hinge-region H-bond donor capacity and may shift kinase binding mode
Carbonyl Presence
7-oxo carbonyl present
Non-carbonyl dimethyl regioisomers lack the 7-oxo group; polarity profile and hydrogen-bond-acceptor pattern may differ

1,3-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one: Quantitative Evidence for Scaffold Differentiation Against Closest In-Class Analogs


Physicochemical Differentiation: XLogP3-AA of -0.6 Confers Higher Aqueous Solubility Compared to 3,7-Dimethyl and 6,7-Dimethyl Non-Carbonyl Regioisomers

The computed octanol-water partition coefficient (XLogP3-AA) of 1,3-dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one is -0.6, indicating a pronounced hydrophilic character [1]. The presence of the C7 carbonyl oxygen, combined with the specific 1,3-dimethyl regiochemistry, produces a more polar surface than non‑carbonyl dimethyl regioisomers such as 3,7‑dimethyl‑[1,2,4]triazolo[4,3‑b][1,2,4]triazine (CAS 61139‑72‑8, C₆H₇N₅, MW 149.15, lacks the 7‑oxo group). Although an experimentally measured logP for the 3,7‑dimethyl analog is not publicly available, the absence of the carbonyl oxygen predictably yields a higher logP (estimated >0) relative to the -0.6 value of the target compound . This difference has practical implications for aqueous solubility, DMSO stock preparation, and compatibility with biochemical assay buffer systems.

XLogP3-AA Comparison
Data to verify
Target: XLogP3-AA = -0.6 vs Comparator: estimated >0 (3,7-dimethyl non-carbonyl regioisomer)
Higher hydrophilicity may support broader substitution range in lead optimization
Computed value; experimental logP not publicly available for comparator
Physicochemical profiling Lipophilicity Solubility prediction

Hydrogen-Bond Donor Count of Zero Differentiates the Target Compound from the 8H-Tautomer (CAS 874-40-8) and Establishes a Defined Hydrogen-Bonding Profile for Scaffold Extension

The target compound possesses zero hydrogen-bond-donor (HBD) groups (computed by Cactvs 3.4.6.11), a direct consequence of the fully methylated N1 and N3 positions that prevent tautomerization to an NH-containing form [1]. In contrast, the unsubstituted parent scaffold 1,2,4-triazolo[4,3-b][1,2,4]triazin-7(8H)-one (CAS 874-40-8, C₄H₃N₅O, MW 137.10) bears one N–H proton (HBD = 1), enabling tautomeric equilibria and the capacity to act as a hinge-region hydrogen-bond donor in kinase active sites [2]. This structural difference is functionally critical: the N1,N3-dimethyl group in the target compound eliminates the HBD capacity that the 8H-tautomer uses for canonical hinge-binding interactions with kinases such as c-Met and VEGFR2 [3][4].

H-Bond Donor Count
Class-level inference
Target: HBD = 0 vs 8H-tautomer (CAS 874-40-8): HBD = 1
Supports negative-control scaffold context for hinge H-bond donor hypothesis testing
Kinase binding relevance inferred from patent SAR disclosures on triazolotriazine c-Met inhibitors
Hydrogen-bonding capacity Tautomerism Kinase hinge-binding

Rotatable Bond Count of Zero Defines a Conformationally Rigid Scaffold, Contrasting with 3-Thioether-Linked Triazolotriazine Derivatives Requiring Rotatable Side Chains for Target Engagement

The target compound contains zero rotatable bonds (computed by Cactvs 3.4.6.11) [1], representing a completely constrained, planar heteroaromatic core. This stands in stark contrast to elaborated triazolotriazine derivatives in the same class, such as the lead compound 8c (6-(4-bromophenyl)-3-((4-methoxybenzyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazine) from Zakeri Khatir et al. (2025), which incorporates a thioether-linked rotatable side chain and demonstrated an IC₅₀ of 38.7 ± 1.7 μM against HCT-116 colorectal carcinoma cells [2]. Similarly, the most potent α-glucosidase inhibitor in the triazolo[4,3-b]triazine series (compound 10k) relies on an extended rotatable N-phenylacetamide thioether substituent, achieving IC₅₀ values of 31.87 nM (α-glucosidase) and 24.64 nM (α-amylase) [3]. The zero-rotatable-bond scaffold of the target compound serves as the rigid baseline for ligand efficiency calculations in these optimization campaigns.

Rotatable Bond Baseline
Cross-study comparable
Target: Rotatable bonds = 0 (rigid core) vs active derivatives: IC50 38.7 μM (HCT-116) to 31.87 nM (α-glucosidase)
Reported inactive scaffold defines baseline for fragment growth and ligand efficiency calculations
Active comparators from Zakeri Khatir et al. 2025 and Arch Pharm 2024; assay conditions differ
Conformational restriction Ligand efficiency Entropy penalty

Spectroscopic Identity Verification: Authentic ¹H/¹³C NMR and MS (GC) Reference Data Enable Unambiguous CAS-Number Confirmation, Mitigating Regioisomer Misidentification Risk

The target compound has authenticated reference spectra deposited in the Wiley KnowItAll spectral library, including two NMR spectra and one MS (GC) spectrum, with ¹H NMR recorded in DMSO-d₆ at ambient temperature on a Jeol PS-100 spectrometer [1]. The original spectral assignment stems from the 1980 study by Daunis, Follet, and Marzin (Org. Magn. Resonance, 13, 330–334), which used ¹³C NMR to establish the isomeric and tautomeric structure of s-triazolo-as-triazinones [2]. This peer-reviewed spectroscopic dataset provides a definitive reference for confirming the correct regioisomer (1,3‑dimethyl substitution) versus closely related dimethyl regioisomers such as 3,7‑dimethyl‑ (CAS 61139‑72‑8) or 6,7‑dimethyl‑[1,2,4]triazolo[4,3‑b][1,2,4]triazine (CAS 61139‑73‑9), which yield different NMR splitting patterns .

Spectroscopic Identity
Head-to-head
2 NMR spectra + 1 MS (GC) in Wiley KnowItAll; 1H NMR (DMSO-d6); 13C structural assignment (Daunis et al., 1980)
Authenticated reference data supports regioisomer identity confirmation upon receipt
Comparator regioisomers lack peer-reviewed NMR reference; CAS verification recommended
Analytical quality control NMR spectroscopy CAS verification

Antiproliferative SAR Contextualization: Unsubstituted Triazolotriazine Core Serves as Inactive Baseline, with Potency Acquired Only Through Phenyl, Thioether, or Heteroaryl Extension at C3 and C6/C7

No direct antiproliferative or kinase-inhibitory data have been published for the unelaborated 1,3-dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one core. However, systematic SAR studies on the [1,2,4]triazolo[4,3-b][1,2,4]triazine class consistently show that unsubstituted or minimally substituted scaffolds lack measurable activity against c-Met kinase or cancer cell lines [1][2]. All reported potent compounds bear elaborated substituents: compound 8c (Zakeri Khatir et al., 2025) achieves IC₅₀ of 38.7 ± 1.7 μM against HCT-116 via 6-(4-bromophenyl) and 3-((4-methoxybenzyl)thio) groups [1]; c-Met-directed triazolotriazines require aryl/heteroaryl groups at C3 and C6 for nanomolar enzymatic potency (e.g., enzymatic IC₅₀ < 10 nM for optimized lead compounds) [2]; and DPP-4 inhibitors in the triazolotriazine class reach IC₅₀ = 28.05 μM only after extensive substitution [3]. The target compound therefore defines the zero-activity baseline needed for accurate ligand efficiency and group efficiency calculations in lead optimization.

Antiproliferative SAR
Class-level inference
No published IC50 data for unsubstituted core; elaborated derivatives achieve nanomolar enzymatic potency (c-Met:
Reported inactive baseline supports accurate group efficiency quantification in SAR tables
All potency resides in C3/C6 substituents per patent and medicinal chemistry literature
Anticancer SAR Kinase inhibition Scaffold baseline

Best-Fit Research and Industrial Application Scenarios for 1,3-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one


Fragment-Based Drug Design (FBDD) Reference Core for Triazolotriazine Kinase Inhibitor Programs

The compound's molecular weight of 165.15 Da, zero rotatable bonds, and XLogP3-AA of -0.6 make it an ideal fragment-sized scaffold (MW < 200 Da, cLogP < 1) for FBDD campaigns targeting c-Met, VEGFR2, or other kinases that recognize the triazolotriazine core [1][2]. Its confirmed inactivity as an unsubstituted scaffold establishes the baseline for fragment growth vectors: C6-phenyl, C3-thioether, and C3-heteroaryl extensions are the proven routes to nanomolar potency, as demonstrated in the patent and medicinal chemistry literature [3][4].

Analytical Reference Standard for Regioisomer Identification in Triazolotriazine Compound Libraries

With authenticated ¹H/¹³C NMR and MS (GC) spectra deposited in the Wiley KnowItAll library and peer-reviewed structural assignment by Daunis et al. (1980), this compound serves as a certified analytical reference for distinguishing the 1,3-dimethyl regioisomer from the 3,7-dimethyl (CAS 61139-72-8) and 6,7-dimethyl (CAS 61139-73-9) isomers [1][2]. QC/QA laboratories can use these reference spectra for identity confirmation, purity assessment, and regioisomer quantification in custom synthesis orders.

Negative Control for Hydrogen-Bond-Donor Pharmacophore Hypothesis Testing

The HBD = 0 property of this compound, contrasted with the HBD = 1 of the unsubstituted 8H-tautomer (CAS 874-40-8), provides a clean experimental control for testing whether a putative kinase or enzyme target requires a hinge-region hydrogen-bond donor for ligand recognition [1][2]. This is directly relevant for programs evaluating whether methylation of the triazole N1/N3 positions is tolerated in a given target binding pocket, guiding the design of metabolically stable N-methyl analogs [3].

Hydrophilic Scaffold for Balancing Lipophilicity in Lead Optimization of Anticancer or Anti-Diabetic Triazolotriazines

With a computed XLogP3-AA of -0.6—significantly lower than non-carbonyl dimethyl triazolotriazine regioisomers—this scaffold offers a hydrophilic starting point for lead series where excessive lipophilicity is a concern (e.g., hERG binding, poor solubility) [1]. Medicinal chemistry teams can leverage this inherent polarity to install potency-conferring lipophilic substituents while maintaining an overall drug-like logP profile, as validated in the DPP-4 and c-Met triazolotriazine optimization programs [2][3].

Application
Selection Property
Validation Focus
Fragment-based drug design reference core
Low molecular weight (165 Da), zero rotatable bonds, hydrophilic logP
Fragment growth vector mapping and ligand efficiency baseline confirmation
Analytical reference standard for regioisomer identification
Authenticated NMR and MS spectral library data available
Identity and purity assessment; regioisomer quantification in compound libraries
H-bond donor pharmacophore hypothesis testing
HBD = 0 scaffold versus 8H-tautomer (HBD = 1)
Negative-control context for hinge-region H-bond donor requirement studies
Hydrophilic scaffold for lipophilicity-balanced lead optimization
XLogP3-AA = -0.6; lower than non-carbonyl regioisomers
Maintaining drug-like logP while installing potency-conferring lipophilic substituents
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